
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzoylphenyl group attached to a thiophene ring, which is further substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-benzophenone, which is then subjected to bromination to introduce the bromine atom at the desired position on the thiophene ring. The resulting intermediate is then reacted with a carboxylic acid derivative to form the carboxamide group .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the benzoylphenyl moiety can be reduced to form alcohols.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .
Scientific Research Applications
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzoylphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide is unique due to the presence of the bromine atom on the thiophene ring, which imparts distinct reactivity compared to its analogs. This bromine substitution allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C18H12BrNO2S |
|---|---|
Molecular Weight |
386.3g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide |
InChI |
InChI=1S/C18H12BrNO2S/c19-16-11-10-15(23-16)18(22)20-14-9-5-4-8-13(14)17(21)12-6-2-1-3-7-12/h1-11H,(H,20,22) |
InChI Key |
FCSCANHTNNHZOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br |
Synonyms |
N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B450290.png)
![2-(4-chlorophenoxy)-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450291.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450292.png)
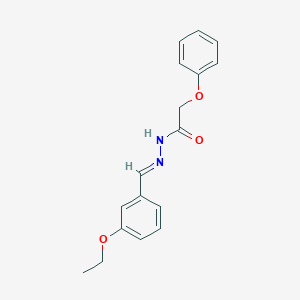
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B450297.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450299.png)
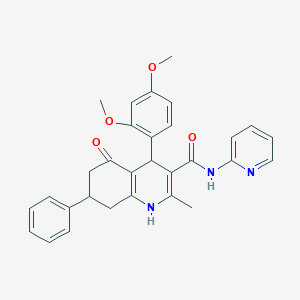
![5-[(2,5-dichlorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B450303.png)
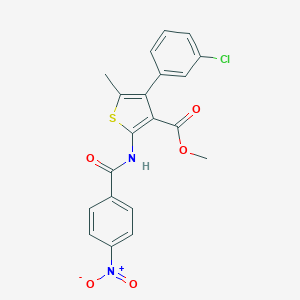
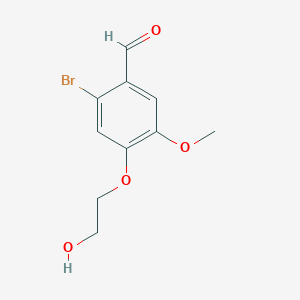
![Methyl 4-({4-[(2-methoxyphenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B450306.png)
![N'-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B450307.png)
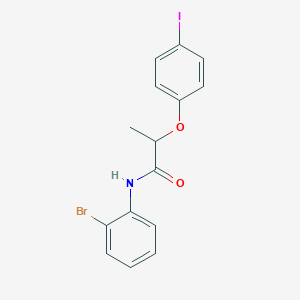
![N'~1~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE](/img/structure/B450314.png)
